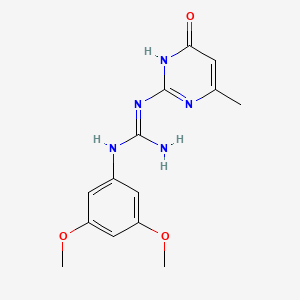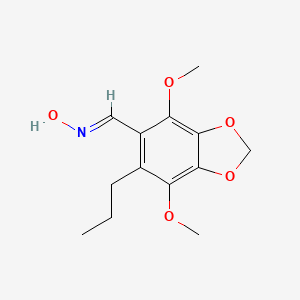![molecular formula C20H16F9N3 B11482094 2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11482094.png)
2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a cyclohepta[b]pyridine core
Preparation Methods
The synthesis of 2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohepta[b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone.
Amination and nitrile formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.
Common reagents for these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation , and other standard organic reagents for oxidation, reduction, and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: The compound’s properties are being explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated heterocycles, such as trifluoromethyl ketones and trifluoromethyl ethers . Compared to these compounds, 2-AMINO-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,4H,4AH,5H,6H,7H,8H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE is unique due to its cyclohepta[b]pyridine core and the presence of multiple trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16F9N3 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4aH-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16F9N3/c21-18(22,23)11-6-8-12(9-7-11)32-15-5-3-1-2-4-13(15)17(19(24,25)26,20(27,28)29)14(10-30)16(32)31/h5-9,13H,1-4,31H2 |
InChI Key |
PHFACQHXQAEKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(=CC1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorobenzyl)-2-[(5-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11482016.png)
![3-{4-[(3-Fluorobenzyl)oxy]phenyl}-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B11482019.png)
![3-(4-Fluorophenyl)-7-(3-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11482022.png)
![1,4-dimethyl-2,3-dioxo-N-[4-(pyridin-2-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11482035.png)
![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11482049.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-cyclopropyl-2-oxoacetamide](/img/structure/B11482054.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482058.png)
![8,10-dinitro-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11482059.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11482061.png)
![Acetic acid, 2-[[6-amino-1-(2-furanylmethyl)-1,4-dihydro-4-oxo-2-pyrimidinyl]thio]-, ethyl ester](/img/structure/B11482077.png)
![N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11482078.png)

![2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide](/img/structure/B11482095.png)
